molecular formula C16H16ClN5O3S B2794467 5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034466-18-5

5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2794467
CAS No.: 2034466-18-5
M. Wt: 393.85
InChI Key: XKPWJCSCELZZTJ-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16ClN5O3S and its molecular weight is 393.85. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

  • A study by Putri et al. (2021) synthesized a pyrazoline derivative, demonstrating potential as an anti-breast cancer agent through molecular docking and dynamic studies, showing similarities to the positive control of Doxorubicin (Putri et al., 2021).

Photodynamic Therapy for Cancer Treatment

  • Research by Pişkin et al. (2020) introduced a new zinc phthalocyanine compound with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups containing Schiff base, showing remarkable potential as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Antimicrobial and Antifungal Activity

  • Hassan et al. (2013) synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, demonstrating significant antimicrobial activity against various bacteria and fungi (Hassan, 2013).

Potential Biological Activity

  • Bayrak (2021) reported the synthesis of pyrazole derivatives with benzenesulfonamide structure, highlighting their potential biological activity, suggesting applications in developing therapeutic agents (Bayrak, 2021).

Cytotoxicity and Enzyme Inhibition for Cancer Therapy

  • Gul et al. (2016) synthesized a series of benzenesulfonamides showing cytotoxic activities and strong inhibition of carbonic anhydrase, indicating their potential in anti-tumor studies and as enzyme inhibitors (Gul et al., 2016).

Properties

IUPAC Name

5-chloro-2-methoxy-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O3S/c1-22-10-11(8-20-22)16-13(18-5-6-19-16)9-21-26(23,24)15-7-12(17)3-4-14(15)25-2/h3-8,10,21H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPWJCSCELZZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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